Cadmium telluride is synthesized primarily from its constituent elements, cadmium and tellurium. It is classified as a semiconductor material with a direct bandgap of approximately 1.5 eV at room temperature, which is optimal for solar energy absorption. This compound is also categorized under the II-VI group semiconductors, where cadmium belongs to group II and tellurium belongs to group VI of the periodic table.
The synthesis of cadmium telluride can be achieved through several methods:
Cadmium telluride crystallizes in the zinc blende structure, characterized by a face-centered cubic lattice. The lattice parameter is approximately 6.48 Å. Each cadmium atom is tetrahedrally coordinated by four tellurium atoms, forming a stable three-dimensional network. The electronic structure reveals that cadmium telluride exhibits both conduction and valence bands that facilitate charge transport, contributing to its semiconductor properties.
Cadmium telluride can undergo various chemical reactions:
The mechanism of action of cadmium telluride as a semiconductor involves the excitation of electrons from the valence band to the conduction band when exposed to light energy greater than its bandgap (approximately 1.5 eV). This process generates free charge carriers (electrons and holes), which can then be harnessed to produce electric current in photovoltaic devices.
Cadmium telluride exhibits several notable physical and chemical properties:
Cadmium telluride's unique properties make it suitable for various applications:
Cadmium telluride crystallizes in the zinc blende structure (also known as sphalerite structure), belonging to the space group F$\overline{4}$3m. This cubic arrangement consists of two interpenetrating face-centered cubic sublattices, where cadmium atoms occupy one sublattice and tellurium atoms occupy the other, creating a tetrahedral coordination geometry. Each cadmium atom is bonded to four tellurium neighbors, and vice versa, through strong covalent bonds with partial ionic character (estimated ionicity ~0.7) [2].
The lattice parameter of stoichiometric cadmium telluride at room temperature is 0.648 nm, with each unit cell containing four formula units (CdTe). This configuration results in a theoretical density of 5.85 g/cm³, consistent with experimental measurements [2] [3]. The zinc blende structure exhibits directional bonding that significantly influences the material's mechanical and electronic properties. Deviation from stoichiometry (e.g., cadmium vacancies or tellurium antisites) introduces point defects that profoundly affect electrical conductivity, typically resulting in intrinsic p-type character in undoped material [1].
Table 1: Crystallographic Properties of Cadmium Telluride
Property | Value | Conditions |
---|---|---|
Crystal Structure | Zinc blende | Cubic |
Space Group | F$\overline{4}$3m | |
Lattice Parameter (a) | 0.648 nm | 300 K |
Density | 5.85 g/cm³ | Polycrystalline |
Atoms per Unit Cell | 4 (2 Cd + 2 Te) | |
Bond Length (Cd-Te) | 0.280 nm |
Cadmium telluride maintains its zinc blende structure up to its melting point of 1,041°C (1,906°F; 1,314 K) under atmospheric pressure [2] [6]. Phase transitions occur under extreme conditions: high-pressure phases include the rocksalt structure (B1 phase) above approximately 3.5 GPa, and a cesium chloride-type structure (B2 phase) above 10 GPa. These high-pressure phases exhibit metallic character and reduced bandgaps [2].
The coefficient of thermal expansion (CTE) of cadmium telluride is approximately 5.9 × 10⁻⁶ K⁻¹ at 293 K, increasing nonlinearly with temperature. This thermal expansion behavior creates significant interfacial stresses when cadmium telluride is deposited on substrates with mismatched CTE, such as soda-lime glass (CTE ~9 × 10⁻⁶ K⁻¹). Research indicates that residual strain from CTE mismatch can induce performance-limiting defects in thin-film photovoltaic devices [1]. Systematic studies reveal that compressive strain enhances hole mobility but may promote Te precipitation at grain boundaries, while tensile strain facilitates cadmium vacancy formation. These findings have driven the development of specialized glass substrates engineered to minimize CTE mismatch and improve device performance [1].
Cadmium telluride possesses a direct bandgap of 1.5 eV at 300 K, positioning it near the theoretically optimal value (1.45 eV) for single-junction solar energy conversion under the AM1.5 solar spectrum [2] [4]. This direct transition enables efficient photon absorption with minimal material thickness—a 2 μm cadmium telluride layer absorbs >99% of photons with energies exceeding its bandgap [4] [8]. The absorption coefficient exceeds 10⁵ cm⁻¹ at wavelengths below 830 nm (photon energies >1.5 eV), significantly higher than crystalline silicon (~10³ cm⁻¹ at comparable bandgap energies) [4].
Spectroscopic analysis of sintered cadmium telluride films reveals complex band structure characteristics. Reflection spectra and Tauc plot analyses ((αhν)² vs. hν) confirm the direct bandgap at approximately 1.47-1.50 eV, while additional features in absorption spectra indicate a secondary indirect transition around 1.82 eV [3] [5]. This dual-gap behavior influences carrier generation and recombination pathways, particularly in nanostructured forms where quantum confinement effects become significant. Below particle sizes of approximately 10 nm, quantum confinement shifts the fluorescence peak from 790 nm (bulk) through the visible spectrum into the ultraviolet [2] [6].
Table 2: Electronic Band Structure Parameters of Cadmium Telluride
Parameter | Value | Conditions |
---|---|---|
Direct Bandgap (Eg) | 1.47-1.50 eV | 300 K (sintered films) |
Indirect Bandgap | 1.82 eV | Observed in absorption |
Absorption Coefficient | >10⁵ cm⁻¹ | λ = 600 nm |
Penetration Depth (1/α) | ~1 μm | Photon energy = 1.8 eV |
Effective Mass (mₑ) | 0.11 m₀ | Electrons |
Effective Mass (mₕ) | 0.35 m₀ | Holes |
Charge transport in cadmium telluride is characterized by significant asymmetry between electrons and holes. Electron mobility ranges from 600-1100 cm²/V·s at room temperature, substantially exceeding hole mobility (approximately 65-100 cm²/V·s) [2] [9]. This disparity originates from the valence band structure dominated by tellurium 5p orbitals, which creates heavier hole effective masses. Carrier lifetimes in high-purity single crystals can exceed 100 ns under low-injection conditions, but thin-film polycrystalline materials typically exhibit shorter lifetimes (1-20 ns) due to recombination at grain boundaries and intrinsic point defects [1] [9].
Recombination dynamics are strongly influenced by deep-level defects, particularly cadmium vacancies (Vₘd), which act as acceptors but also serve as recombination centers. Tellurium antisites (Teₘd) and cadmium interstitials (Cdᵢ) introduce compensating donor states. Advanced characterization techniques, including surface photovoltage spectroscopy and deep-level transient spectroscopy, reveal defect states at approximately 0.3-0.45 eV above the valence band maximum that dominate Shockley-Read-Hall recombination [1]. These insights drive ongoing efforts to optimize group V (P, As, Sb) doping strategies to reduce compensating defects and improve carrier lifetimes [1].
Bulk cadmium telluride demonstrates low solubility in water under neutral pH conditions, with thermodynamic stability governed by the redox equilibrium:
CdTe ⇌ Cd²⁺ + Te²⁻ + 2h⁺
However, dissolution kinetics are strongly influenced by particle size, surface chemistry, and environmental conditions. Nanoscale particles exhibit dramatically increased solubility due to their high surface-to-volume ratio. Experimental studies demonstrate that cadmium telluride powders with mean particle size ≈4.6 μm release cadmium ions 50% faster than particles ≈9 μm in diameter [6]. Surface treatments during solar cell manufacturing—such as cadmium chloride activation—significantly alter dissolution kinetics by forming passivating oxide layers [6] [8].
Leaching behavior exhibits pronounced pH dependence:
Table 3: Leaching Behavior of Cadmium Telluride Under Different Conditions
Condition | Cadmium Release | Tellurium Release | Dominant Mechanisms |
---|---|---|---|
TCLP (pH 4.93) | 1500% > limit | 260% > limit | Oxidative dissolution |
Neutral water (pH 7) | Slow release | Minimal | Electrochemical corrosion |
Alkaline (pH 10) | Minimal | Significant | Tellurite formation |
Acidic landfill simulation | 73% in 30 days | 21% in 30 days | Proton-driven dissolution |
Methanogenic landfill | Negligible | Negligible | Microbial reduction to Te⁰ |
Cadmium telluride exhibits remarkable thermal stability with a melting point of 1,041°C (1,906°F; 1,314 K) at atmospheric pressure [2] [6]. Vaporization becomes significant above 1,050°C, with congruent evaporation producing Cd(g) and Te₂(g) species. The compound demonstrates negligible vapor pressure at temperatures below 200°C, contributing to its stability during photovoltaic operation [2].
High-temperature processing in solar cell manufacturing involves controlled cadmium chloride activation at 380-450°C, which enhances grain growth and passivates grain boundaries [1] [4]. Thermal degradation pathways above 600°C include tellurium volatilization and oxidation to TeO₂ when exposed to air. Thermodynamic modeling reveals cadmium telluride remains stable against decomposition up to 1,000°C in inert atmospheres, with the free energy of formation ΔGf = -92 kJ/mol at 298 K [6] [8]. This stability enables high-temperature vapor-based deposition techniques like close-space sublimation, where cadmium telluride source material is vaporized at 600-700°C and condensed onto substrates at 500-600°C to form high-quality photovoltaic absorber layers [1] [4].
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